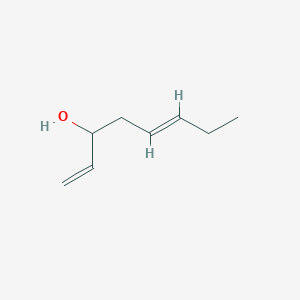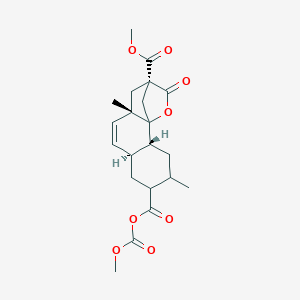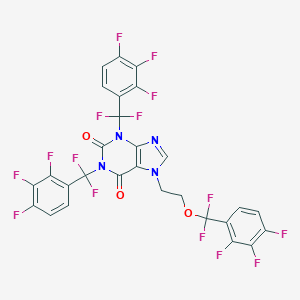
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine is a novel xanthine derivative that has gained significant attention in the field of scientific research due to its potential applications in various biochemical and physiological studies. This compound is a potent and selective antagonist of the adenosine receptor, which makes it an attractive tool for investigating the role of adenosine in various physiological processes.
Mecanismo De Acción
The mechanism of action of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves the inhibition of adenosine receptors. Adenosine is a potent endogenous modulator of various physiological processes, including neurotransmission, vascular tone, and immune function. By inhibiting the adenosine receptor, N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can block the effects of adenosine and provide insights into the role of adenosine in various physiological processes.
Efectos Bioquímicos Y Fisiológicos
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the release of histamine from mast cells, reduce the production of cytokines from macrophages, and inhibit the proliferation of T cells. In addition, it has been shown to reduce the severity of ischemia-reperfusion injury in the heart and brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine in lab experiments is its potency and selectivity for the adenosine receptor. This makes it a valuable tool for investigating the role of adenosine in various physiological processes. However, one limitation of using this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine. One area of interest is the role of adenosine in the regulation of inflammation and immune function, and how N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine can be used to investigate this. Another area of interest is the potential therapeutic applications of this compound in the treatment of various diseases, including cardiovascular disease and neurodegenerative disorders. Finally, there is a need for further research into the pharmacokinetics and pharmacodynamics of this compound to optimize its use in scientific research.
Métodos De Síntesis
The synthesis of N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine involves a multi-step process that includes the reaction of pentafluorobenzaldehyde with ethyl 4-bromobutyrate, followed by the reaction of the resulting product with 7-(hydroxymethyl)-1,3-dimethylxanthine. The final step involves the reaction of the resulting product with pentafluorobenzyl bromide and cesium carbonate. The overall yield of this synthesis method is approximately 10%.
Aplicaciones Científicas De Investigación
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine has been widely used in scientific research as a tool to investigate the role of adenosine in various physiological processes. It has been shown to be a potent and selective antagonist of the adenosine receptor, which makes it a valuable tool for studying the effects of adenosine on the cardiovascular system, the central nervous system, and the immune system.
Propiedades
Número CAS |
126565-13-7 |
|---|---|
Nombre del producto |
N1,N3-Bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine |
Fórmula molecular |
C28H11F15N4O3 |
Peso molecular |
736.4 g/mol |
Nombre IUPAC |
7-[2-[difluoro-(2,3,4-trifluorophenyl)methoxy]ethyl]-1,3-bis[difluoro-(2,3,4-trifluorophenyl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C28H11F15N4O3/c29-13-4-1-10(16(32)19(13)35)26(38,39)46-23-22(24(48)47(25(46)49)27(40,41)11-2-5-14(30)20(36)17(11)33)45(9-44-23)7-8-50-28(42,43)12-3-6-15(31)21(37)18(12)34/h1-6,9H,7-8H2 |
Clave InChI |
BRANLRGEABFFJE-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C(N2C3=C(C(=O)N(C2=O)C(C4=C(C(=C(C=C4)F)F)F)(F)F)N(C=N3)CCOC(C5=C(C(=C(C=C5)F)F)F)(F)F)(F)F)F)F)F |
Otros números CAS |
126565-13-7 |
Sinónimos |
(PFBz)3-N7-HEX N1,N3-bis(pentafluorobenzyl)-N7-(2-(pentafluorobenzyloxy)ethyl)xanthine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



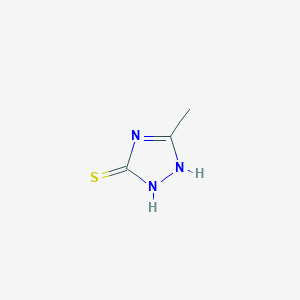
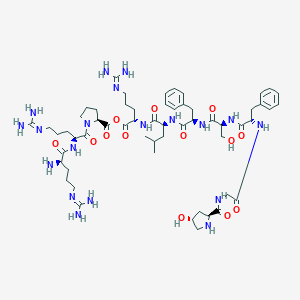
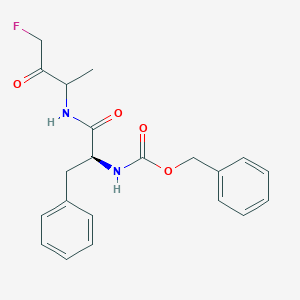
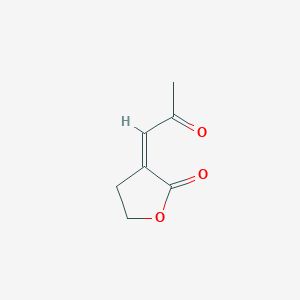
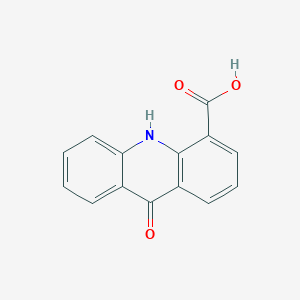
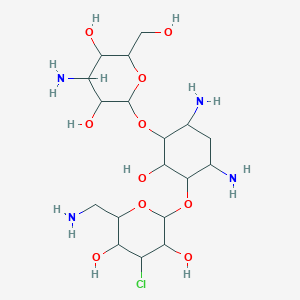
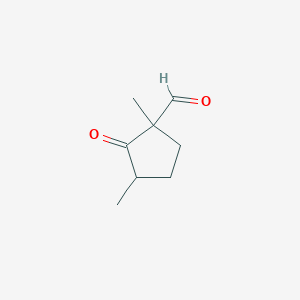
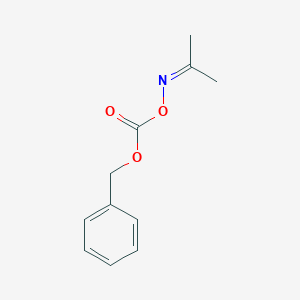
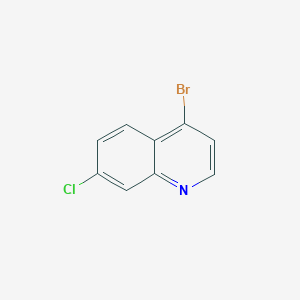
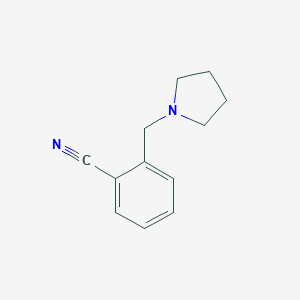
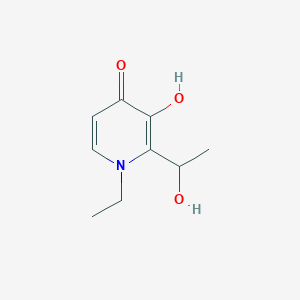
![[(1R,2E,8S,10R,11S)-6-(Acetyloxymethyl)-10,11-dihydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-(hydroxymethyl)prop-2-enoate](/img/structure/B148891.png)
